molecular formula C23H17F3N2O3 B2533278 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 922107-89-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2533278
CAS No.: 922107-89-9
M. Wt: 426.395
InChI Key: PXGVGYIXJZWHPI-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepin core substituted with an ethyl group at position 10 and an 11-oxo moiety. The 2-position of the oxazepin ring is linked to a benzamide group bearing a trifluoromethyl (-CF₃) substituent at the 3-position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl substituent modulates steric and electronic properties of the oxazepin system.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3/c1-2-28-18-8-3-4-9-20(18)31-19-11-10-16(13-17(19)22(28)30)27-21(29)14-6-5-7-15(12-14)23(24,25)26/h3-13H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGVGYIXJZWHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure

The compound's chemical structure can be represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Biological Activity Overview

The biological activity of this compound has been assessed through various methods, including in vitro assays and toxicity studies on model organisms like zebrafish embryos. Key areas of investigation include:

  • Antimicrobial Activity : Studies have indicated that derivatives of dibenzoxazepines exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth effectively .
  • Antiparasitic Activity : A recent study identified a related dibenzoxazepine compound with potent antigiardial activity, suggesting that this compound may also possess similar properties .
  • Toxicity : Toxicological assessments have focused on the effects of the compound on zebrafish embryos. The LC50 values indicate a concentration-dependent mortality rate, with significant teratogenic effects observed at higher concentrations .

Antimicrobial Activity

A comparative study highlighted that certain benzamide derivatives showed superior antimicrobial efficacy compared to standard treatments. The structure-activity relationship (SAR) analysis suggested that modifications in the benzamide moiety could enhance biological activity against specific pathogens.

CompoundActivity (%)Reference
10a84.4
10d83.6
10f83.1
Pyraclostrobin81.4

Antiparasitic Activity

In a screening for antigiardial agents, this compound was found to inhibit Giardia lamblia effectively, indicating potential for development as an antiparasitic drug .

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos revealed the following findings:

CompoundLC50 (mg/L)Teratogenic Effects
9f5.26Yes
10f20.58Yes

These results suggest that while the compound exhibits promising biological activity, it also poses risks at elevated concentrations.

Case Studies

  • Zebrafish Embryo Toxicity Study : This study evaluated the lethal and teratogenic effects of the compound on zebrafish embryos from 6 to 96 hours post-fertilization (hpf). The results indicated a sharp increase in mortality rates at higher concentrations, underscoring the need for careful dosage considerations in therapeutic applications .
  • Antimicrobial Efficacy Evaluation : A series of tests were conducted to evaluate the antimicrobial properties of various derivatives against common pathogens. The results supported the hypothesis that structural modifications can significantly enhance efficacy .

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Compound Name Oxazepin Substituent Benzamide/Sulfonamide Substituent Molecular Formula Average Mass (g/mol) Notable Properties
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide (Target) Ethyl 3-CF₃ benzamide C₂₃H₁₇F₃N₂O₃* ~426.38* High lipophilicity; anti-inflammatory potential
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Methyl 2-CF₃ benzamide C₂₂H₁₅F₃N₂O₃ 412.367 Steric/electronic differences in CF₃ position
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Acetyl 4-methylbenzenesulfonamide C₂₄H₂₁N₂O₄S 408.4702 Enhanced polarity; sulfonamide pharmacophore
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Ethyl Tetrahydronaphthalene-2-sulfonamide C₂₇H₂₅N₂O₄S Not reported Increased hydrophobicity

*Estimated based on structural analogy to .

Research Findings and Implications

  • Trifluoromethyl Position : The 3-CF₃ benzamide in the target compound likely offers superior target binding compared to the 2-CF₃ analog due to reduced steric clash with receptor pockets .
  • Ethyl vs. Methyl : Ethyl substitution may prolong half-life by resisting oxidative metabolism compared to methyl .
  • Sulfonamide vs.

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